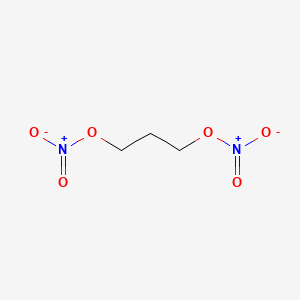
Trimethylene dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylene dinitrate, also known as 1,3-propanediol dinitrate, is a chemical compound with the molecular formula C3H6N2O6. It is a nitrate ester and is known for its explosive properties. This compound is used in various applications, including as a propellant and in the manufacture of explosives.
Méthodes De Préparation
Trimethylene dinitrate is typically synthesized through the nitration of 1,3-propanediol. The reaction involves treating 1,3-propanediol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions. Industrial production methods often involve continuous nitration processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Trimethylene dinitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to produce various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into less oxidized nitrogen compounds.
Substitution: In the presence of suitable reagents, substitution reactions can occur, replacing nitrate groups with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen or hydrazine for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Trimethylene dinitrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrate esters and their reactions.
Medicine: While not commonly used in medicine, its properties are studied for potential therapeutic applications.
Industry: It is primarily used in the explosives industry, where it serves as a component in propellants and other explosive formulations.
Mécanisme D'action
The mechanism by which trimethylene dinitrate exerts its effects involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as oxidizing agents, facilitating various chemical reactions. The molecular targets and pathways involved in its action are primarily related to its ability to release energy rapidly, making it useful in explosive applications.
Comparaison Avec Des Composés Similaires
Trimethylene dinitrate is similar to other nitrate esters, such as nitroglycerin and trimethylolethane trinitrate. it is unique in its specific molecular structure and properties. For example, trimethylolethane trinitrate is also a high explosive but has different stability and handling characteristics. Other similar compounds include:
Nitroglycerin: Known for its use in dynamite and as a vasodilator in medicine.
Trimethylolethane trinitrate: Used in propellants and explosives, known for its stability compared to nitroglycerin.
This compound’s uniqueness lies in its balance of explosive power and stability, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
3457-90-7 |
|---|---|
Formule moléculaire |
C3H6N2O6 |
Poids moléculaire |
166.09 g/mol |
Nom IUPAC |
3-nitrooxypropyl nitrate |
InChI |
InChI=1S/C3H6N2O6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2 |
Clé InChI |
KOSAMXZBGUIISK-UHFFFAOYSA-N |
SMILES canonique |
C(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


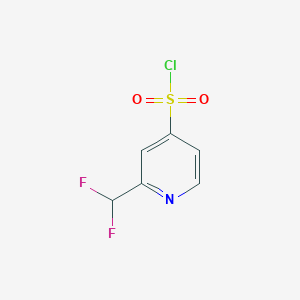
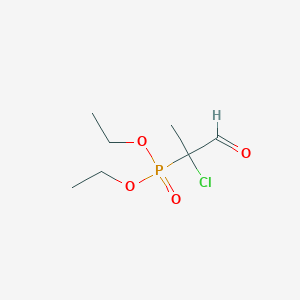
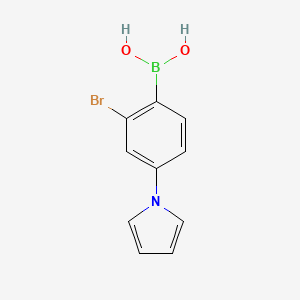
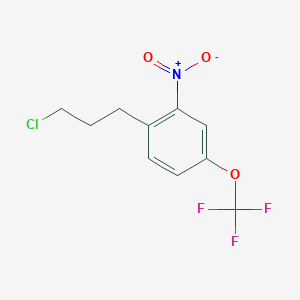
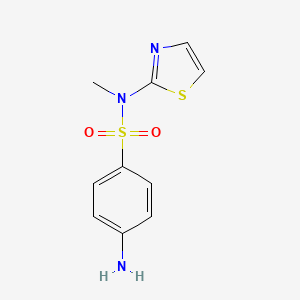
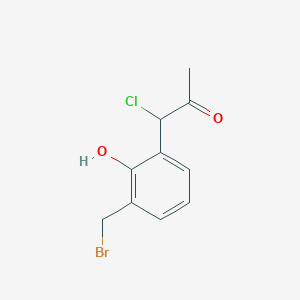
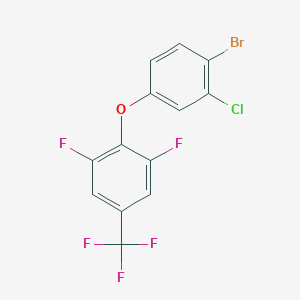
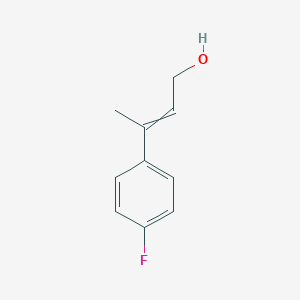
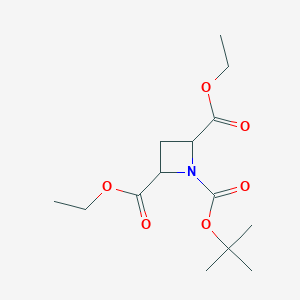
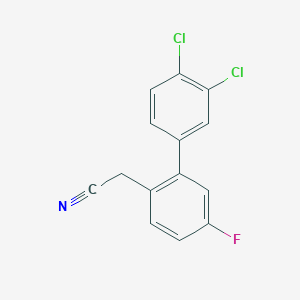
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
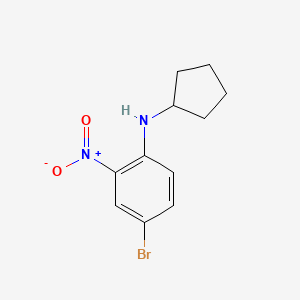
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
